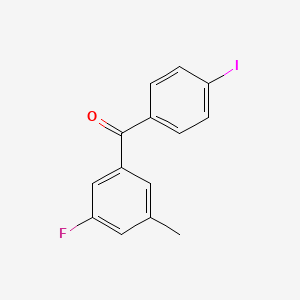
3'-Fluoro-4-iodo-5'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-4-iodo-5'-methylbenzophenone is an important organic compound used in a variety of scientific research applications. It is a fluorine-substituted benzophenone derivative with a fluoro-iodo-methyl group. This compound has been widely studied for its various properties and applications in the fields of organic chemistry, pharmacology, and materials science.
Scientific Research Applications
Fluorescent Sensors for Metal Ions
Fluorinated benzophenone derivatives have been explored for their applications as chemosensors. For example, a study demonstrates the synthesis of a fluorogenic chemosensor for selective Al³⁺ detection, highlighting its utility in living cell imaging via confocal fluorescence microscopy (Ye et al., 2014). This research underscores the potential of such compounds in developing sensitive and selective tools for bioimaging and metal ion detection.
Molecular Structure and Inhibition Studies
Research on trifluoromethyl-substituted benzophenones reveals their significance in studying molecular structures and developing enzyme inhibitors. A study presented the structural analysis of three such compounds, elucidating their molecular arrangements and interactions, which are essential for designing protoporphyrinogen IX oxidase inhibitors (Li et al., 2005). These findings contribute to the understanding of enzyme inhibition mechanisms and the design of agricultural chemicals.
High-Performance Polymers
The synthesis and characterization of fluorinated phthalazinone monomers, including their polycondensation reactions, demonstrate applications in creating high-performance polymers with excellent thermal properties and potential for optical waveguide materials (Xiao et al., 2003). This research highlights the role of fluorinated benzophenones in the development of engineering plastics and membrane materials.
Organic Synthesis Intermediates
Antimicrobial Agents
The development of antimicrobial agents also benefits from the structural properties of fluorinated benzophenones. A study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrates promising antimicrobial activity, emphasizing the role of the fluorine atom in enhancing such properties (Desai et al., 2013).
properties
IUPAC Name |
(3-fluoro-5-methylphenyl)-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c1-9-6-11(8-12(15)7-9)14(17)10-2-4-13(16)5-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEWQFZXYZBHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-4-iodo-5'-methylbenzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

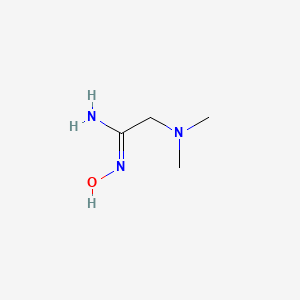
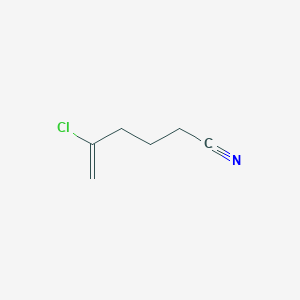


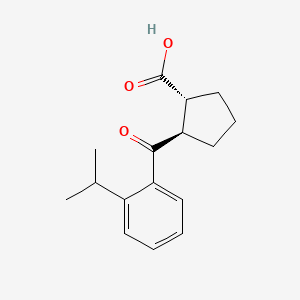
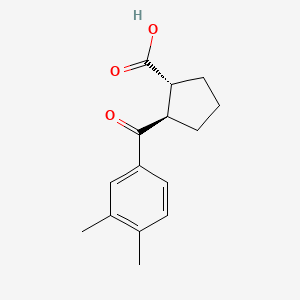
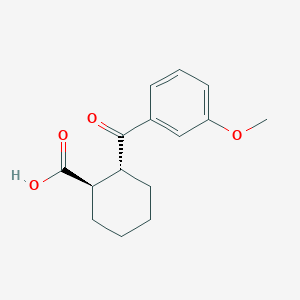
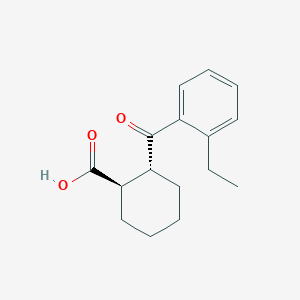
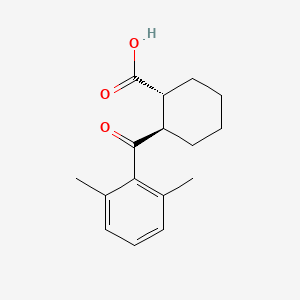
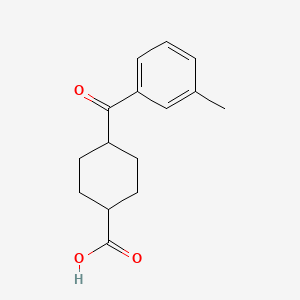
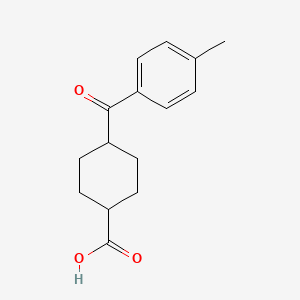
![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)